molecular formula C20H20N4O2 B5994916 N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B5994916
M. Wt: 348.4 g/mol
InChI Key: NUZBHVGSKVSVHJ-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound featuring a beta-carboline core fused with a carboxamide substituent. The beta-carboline scaffold is renowned for its diverse pharmacological activities, including interactions with neurotransmitter receptors (e.g., serotonin receptors) and modulation of ion channels .

Properties

IUPAC Name

N-(2-anilino-2-oxoethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(22-14-6-2-1-3-7-14)12-21-20(26)24-11-10-16-15-8-4-5-9-17(15)23-18(16)13-24/h1-9,23H,10-13H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZBHVGSKVSVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method includes the condensation of a beta-carboline derivative with an appropriate phenylamino compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(phenylamino)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the biological context. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Target Compound: Beta-Carboline Core

  • The beta-carboline moiety may confer affinity for CNS targets, such as monoamine receptors or ion channels, distinct from piperidine-based analogues .

Piperidine-Based Analogues ()

  • Compounds 3, 4, 5 : Piperidine cores modified with carboxamide groups (e.g., pyrazine, pyrrole, or benzamide substituents). These were synthesized for neuronal T-type Ca²⁺ channel inhibition, highlighting the role of the piperidine scaffold in ion channel modulation .
  • Key Difference : The beta-carboline core in the target compound may exhibit broader CNS activity compared to piperidine derivatives, which are more channel-specific .

Substituted Carboxamide Derivatives ()

  • N-(2-oxo-2-(phenylamino)ethyl) substituent: Shared with the target compound. These derivatives demonstrated potent local anesthetic activity in surface and infiltration models (Tables 2–3 in ).
  • Structural Divergence : Unlike the beta-carboline core, these analogues use simpler aliphatic or aromatic backbones, optimizing them for peripheral nerve blockade rather than CNS effects .

Target Compound (Inferred)

  • Likely involves coupling a beta-carboline intermediate with the N-(2-oxo-2-(phenylamino)ethyl) group via carboxamide bond formation, analogous to methods in (e.g., pyrazine-2-carboxamide coupling using acyl chlorides) .

Piperidine Analogues ()

  • Compound 3 : Synthesized via pyrazine-2-carboxamide coupling to a piperidine intermediate in dichloromethane with pyridine (54% yield) .
  • Compound 4 : Utilized 2-chloroacetylpyrrole under argon in acetonitrile/DMF (56% yield) .

Carboxamide Local Anesthetics ()

  • Synthesized via nucleophilic substitution or carboxamide coupling, validated by IR and ¹H-NMR .

Pharmacological and Physicochemical Properties

Table 1: Comparative Physicochemical Data (Hypothetical)

Compound Core Structure logP (Predicted) Molecular Weight Water Solubility
Target Compound Beta-carboline ~3.2 ~380 g/mol Moderate
Compound 3 () Piperidine 2.8 408 g/mol Low
Compound 4i () Aliphatic carboxamide 2.5 320 g/mol High

Note: Data extrapolated from (Table 1), which reports logP and solubility for carboxamide derivatives .

Table 2: Bioactivity Comparison

Compound Primary Activity Efficacy (Model) Toxicity (Hepatotoxicity)
Target Compound Hypothesized CNS modulation N/A Unknown
Piperidine Analogues T-type Ca²⁺ channel inhibition IC₅₀ ~10 µM (Neuronal assay) Not reported
Carboxamide 4i () Infiltration anesthesia Duration: 120 min (Table 3) Low (Table 4)

Mechanistic and Toxicological Insights

  • Local Anesthetic Potential: The shared N-(2-oxo-2-(phenylamino)ethyl) group in the target compound and derivatives suggests possible sodium channel blockade, but the beta-carboline core may introduce additional CNS effects (e.g., serotonin receptor modulation) .
  • Hepatotoxicity : Carboxamide derivatives in showed low hepatotoxicity (Table 4), but the beta-carboline’s aromaticity may increase metabolic strain, necessitating further study .

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